molecular formula C28H19NO7 B2616520 Ethyl 5-((3-nitrobenzoyl)oxy)-2-phenylnaphtho[1,2-b]furan-3-carboxylate CAS No. 330675-96-2

Ethyl 5-((3-nitrobenzoyl)oxy)-2-phenylnaphtho[1,2-b]furan-3-carboxylate

Cat. No.: B2616520
CAS No.: 330675-96-2
M. Wt: 481.46
InChI Key: BUYNLYWIYTVAFA-UHFFFAOYSA-N
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Description

Ethyl 5-((3-nitrobenzoyl)oxy)-2-phenylnaphtho[1,2-b]furan-3-carboxylate is a naphthofuran derivative characterized by a phenyl group at position 2 and a 3-nitrobenzoyloxy ester at position 5.

Properties

IUPAC Name

ethyl 5-(3-nitrobenzoyl)oxy-2-phenylbenzo[g][1]benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H19NO7/c1-2-34-28(31)24-22-16-23(35-27(30)18-11-8-12-19(15-18)29(32)33)20-13-6-7-14-21(20)26(22)36-25(24)17-9-4-3-5-10-17/h3-16H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUYNLYWIYTVAFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C3=CC=CC=C32)OC(=O)C4=CC(=CC=C4)[N+](=O)[O-])C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H19NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-((3-nitrobenzoyl)oxy)-2-phenylnaphtho[1,2-b]furan-3-carboxylate typically involves multiple steps, including nitration, esterification, and cyclization reactions. One common method involves the nitration of a benzoyl derivative, followed by esterification with ethanol under acidic conditions . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and scalability. The use of catalysts and optimized reaction conditions can further improve the yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-((3-nitrobenzoyl)oxy)-2-phenylnaphtho[1,2-b]furan-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nitric acid for nitration, sulfuric acid as a catalyst, and ethanol for esterification. Reduction reactions may involve hydrogen gas and a palladium catalyst .

Major Products

The major products formed from these reactions include amino derivatives, carboxylic acids, and substituted benzofurans, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Ethyl 5-((3-nitrobenzoyl)oxy)-2-phenylnaphtho[1,2-b]furan-3-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 5-((3-nitrobenzoyl)oxy)-2-phenylnaphtho[1,2-b]furan-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzofuran ring structure also allows for interactions with DNA and proteins, contributing to its potential therapeutic effects .

Comparison with Similar Compounds

Structural Analogues with Varied Benzoyloxy Substituents

The target compound differs from analogues in the substituent at position 5. Key examples include:

Compound Name Substituent at Position 5 Molecular Formula Molecular Weight (g/mol) Key Properties/Implications
Ethyl 5-[(4-methoxybenzoyl)oxy]-2-phenylnaphtho[1,2-b]furan-3-carboxylate 4-methoxybenzoyloxy C₂₉H₂₂O₆ 466.49 Methoxy group is electron-donating; increases lipophilicity.
Ethyl 5-[(4-ethoxybenzoyl)oxy]-2-phenylnaphtho[1,2-b]furan-3-carboxylate 4-ethoxybenzoyloxy C₃₀H₂₄O₆ 480.52 Ethoxy group enhances steric bulk; moderate polarity.
Target Compound : Ethyl 5-((3-nitrobenzoyl)oxy)-2-phenylnaphtho[1,2-b]furan-3-carboxylate 3-nitrobenzoyloxy Not explicitly stated (inferred ~480–500) ~480–500 (estimated) Nitro group increases electrophilicity; may enhance bioactivity.

Key Observations :

  • The nitro group in the target compound likely reduces solubility in aqueous media compared to methoxy/ethoxy analogues but improves stability in oxidative environments .
  • Steric effects vary: 3-nitrobenzoyloxy (meta-substitution) may allow better interaction with biological targets than para-substituted analogues .

Sulfonamide-Based Analogues

Several naphthofuran derivatives replace the benzoyloxy group with sulfonamide functionalities, altering electronic and biological profiles:

Compound Name Substituent at Position 5 Molecular Formula Molecular Weight (g/mol) Key Properties/Implications
Ethyl 2-methyl-5-{[(4-methyl-3-nitrophenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate (4-methyl-3-nitrophenyl)sulfonamido C₂₃H₂₀N₂O₇S 468.48 Sulfonamide enhances hydrogen-bonding capacity; nitro group retains electron withdrawal.
Ethyl 2-methyl-5-(thiophene-2-sulfonamido)naphtho[1,2-b]furan-3-carboxylate thiophene-2-sulfonamido C₂₀H₁₇NO₅S₂ 415.48 Thiophene introduces π-π stacking potential; sulfur may affect metabolic pathways.
Ethyl 5-[(2,5-dimethylphenyl)sulfonylamino]-2-methylnaphtho[1,2-b]furan-3-carboxylate (2,5-dimethylphenyl)sulfonylamino C₂₄H₂₃NO₅S 437.51 (estimated) Methyl groups increase steric hindrance; moderate electron donation.

Key Observations :

  • Thiophene-containing derivatives (e.g., ) exhibit lower molecular weights and altered electronic profiles due to sulfur’s polarizability.

Methyl vs. Phenyl Substituents at Position 2

The target compound’s phenyl group at position 2 contrasts with methyl-substituted analogues, affecting steric and electronic properties:

Compound Name Substituent at Position 2 Substituent at Position 5 Molecular Weight (g/mol) Implications
Target Compound Phenyl 3-nitrobenzoyloxy ~480–500 Phenyl group increases aromatic stacking potential.
Ethyl 2-methyl-5-{[(4-methyl-3-nitrophenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate Methyl (4-methyl-3-nitrophenyl)sulfonamido 468.48 Methyl reduces steric bulk; may improve synthetic accessibility.

Key Observations :

  • Methyl-substituted analogues may exhibit improved solubility and metabolic stability due to reduced steric hindrance .

Biological Activity

Ethyl 5-((3-nitrobenzoyl)oxy)-2-phenylnaphtho[1,2-b]furan-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₁₈H₁₅N₁O₄
  • Molecular Weight : 305.32 g/mol
  • IUPAC Name : this compound

This compound features a naphthofuran backbone with a nitrobenzoyloxy substituent, which may contribute to its biological activities.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives of naphthofuran have shown cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colorectal cancer) cells. The presence of electron-withdrawing groups like nitro can enhance these effects by increasing the compound's reactivity and interaction with cellular targets.

CompoundCell LineIC50 (µM)
This compoundMCF-7TBD
Ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-thiazolo[3,2-a]pyrimidine-6-carboxylateHCT-116TBD

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Inhibition of Cell Proliferation : It may interfere with the cell cycle, leading to apoptosis in cancer cells.
  • Reactive Oxygen Species (ROS) Generation : The nitro group may facilitate the production of ROS, contributing to oxidative stress in tumor cells.
  • Targeting Specific Pathways : Compounds with similar structures have been shown to inhibit key signaling pathways involved in cancer progression.

Case Studies and Research Findings

Several studies have investigated the biological activities of related compounds:

  • Study on Naphthofuran Derivatives :
    • Researchers synthesized a series of naphthofuran derivatives and evaluated their cytotoxicity against various cancer cell lines.
    • Results indicated that modifications at the 5-position significantly enhanced anticancer activity.
  • Mechanistic Insights :
    • A study explored the role of ROS in mediating the anticancer effects of nitro-substituted naphthofurans.
    • Findings suggested that these compounds induce apoptosis through ROS-mediated pathways.

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